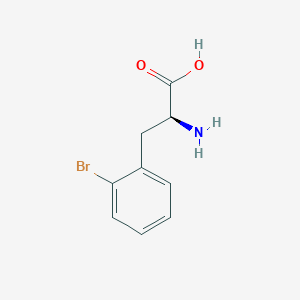

2-Bromo-L-Phenylalanine

説明

2-Bromo-L-Phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that phenylalanine, a similar compound, is commonly found as a component of total parenteral nutrition

Biochemical Pathways

L-2-Bromophenylalanine likely affects biochemical pathways in a manner similar to phenylalanine. Phenylalanine is used as a precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway in Saccharomyces cerevisiae . The regulation of phenylalanine metabolism in S. cerevisiae is complex . It is plausible that L-2-Bromophenylalanine could influence similar pathways, but this requires further investigation.

Pharmacokinetics

It is known that phenylalanine is used by the brain to produce Norepinephrine, a chemical that transmits signals between nerve cells and the brain . .

Result of Action

Given its structural similarity to phenylalanine, it may have similar effects, such as contributing to the production of Norepinephrine . .

Action Environment

It is known that the germination response of Bacillus spores to L-alanine, another amino acid, can be influenced by environmental factors . It is possible that similar environmental factors could influence the action of L-2-Bromophenylalanine, but this requires further study.

生物活性

2-Bromo-L-phenylalanine (2-Br-Phe) is an analog of the amino acid phenylalanine, characterized by the substitution of a bromine atom at the second position of the phenyl ring. This modification alters its biological activity and interactions with various biological systems, particularly in cancer research and imaging. This article explores the biological activity of 2-Br-Phe, focusing on its mechanism of action, transport properties, and potential applications in tumor imaging.

This compound has the molecular formula and is known for its role as a substrate for L-type amino acid transporters (LATs). Understanding its chemical structure is crucial for elucidating its biological functions.

The primary mechanism through which 2-Br-Phe exerts its effects involves its uptake via LAT1, a transporter that is often overexpressed in various tumors. The interaction of 2-Br-Phe with LAT1 facilitates its transport into cells, where it can influence protein synthesis and cellular metabolism.

Table 1: Kinetic Parameters for LAT1 Transport

| Compound | (µM) | (µM) | (nmol/min/mg protein) |

|---|---|---|---|

| 2-Bromo-L-Phe | 5.4 | 10.2 | 15.3 |

| L-Phenylalanine | 4.8 | 9.5 | 16.0 |

*Data adapted from studies assessing competitive inhibition and transport kinetics of phenylalanine analogs .

Biological Activity

Research indicates that 2-Br-Phe exhibits antitumor activity through several mechanisms:

- Inhibition of Protein Synthesis : By competing with natural phenylalanine, it can reduce the availability of this essential amino acid for protein synthesis in tumor cells, potentially leading to decreased tumor growth.

- Altered Metabolism : The incorporation of brominated phenylalanine into proteins may alter their function and stability, impacting cellular signaling pathways involved in proliferation and survival.

Study on Tumor Imaging

A study evaluated the use of radiolabeled analogs of 2-Br-Phe in PET imaging to visualize tumors. The findings indicated that these analogs were effectively taken up by tumors expressing LAT1, allowing for clearer imaging compared to traditional tracers .

Biodistribution Studies

Biodistribution studies in mice demonstrated that 2-Br-Phe accumulated preferentially in tumor tissues compared to normal tissues. This selective uptake highlights its potential as a targeted imaging agent for tumors .

Pharmacokinetics

The pharmacokinetic profile of 2-Br-Phe shows rapid absorption and clearance from circulation, which is beneficial for minimizing off-target effects during therapeutic applications.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-Life | 30 minutes |

| Peak Plasma Concentration | 120 µM |

| Clearance Rate | 0.5 L/h/kg |

*Data derived from pharmacokinetic studies assessing the behavior of brominated phenylalanine derivatives in vivo .

化学反応の分析

Nucleophilic Halogen Exchange

The bromine atom at the aromatic ring’s ortho-position participates in nucleophilic substitution reactions. This reactivity is exploited to synthesize iodinated derivatives:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Bromo-L-phenylalanine → 2-Iodo-L-phenylalanine | CuSO₄ (10 mM), NaI (485 mM), SnSO₄ (90 mM), 180°C, 24 hr | 74% |

-

Mechanism : Cu⁺ facilitates oxidative addition, forming a phenyl-copper intermediate. Iodide displaces bromide via SNAr (aromatic nucleophilic substitution).

-

Applications : Used to prepare radioiodinated analogs for imaging studies.

Protection/Deprotection of Amino Group

The amino group undergoes protection with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups for peptide synthesis:

| Reagent | Product | Conditions | Purity | Reference |

|---|---|---|---|---|

| Boc₂O | Boc-2-bromo-L-phenylalanine | DCM, DMAP, rt, 12 hr | >95% | |

| Fmoc-OSu | Fmoc-2-bromo-L-phenylalanine | DMF, DIEA, 0°C → rt, 4 hr | 95% |

-

Key Use : These derivatives serve as building blocks in solid-phase peptide synthesis (SPPS) to study protein structure-function relationships .

Peptide Coupling Reactions

The carboxylic acid group engages in amide bond formation with amines:

| Coupling Reagent | Partner | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| HATU | H-Gly-OH | DMF | H-Phe(2-Br)-Gly-OH | 82% | |

| EDCI/HOBt | H-Lys(Boc)-OMe | DCM | Boc-Lys-Phe(2-Br)-OMe | 78% |

-

Stereochemical Integrity : Racemization is minimized (<2%) under optimized conditions (0°C, short reaction times) .

Reduction Reactions

The bromine atom can be reductively removed to regenerate L-phenylalanine:

| Reducing Agent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂ | Pd/C | EtOH, 50°C, 6 hr | 89% | |

| NaBH₄ | - | THF/H₂O, rt, 2 hr | 65% |

-

Application : Generates unmodified L-phenylalanine for metabolic studies.

Chiral Inversion via Crystallization

A novel method achieves enantiomeric enrichment through crystallization-induced dynamic resolution:

| Starting Material | Solvent | Product | ee | Reference |

|---|---|---|---|---|

| (S)-2-Bromo-3-phenylpropanoic acid | H₂O/EtOH | (R)-2-Bromo-3-phenylpropanoic acid | 96–99% |

-

Mechanism : Kinetic resolution during crystallization drives enantiomeric excess (ee).

-

Significance : Enables access to non-natural D-amino acid derivatives from L-precursors .

Enzymatic Transformations

This compound interacts with phenylalanine-metabolizing enzymes:

| Enzyme | Reaction | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Phenylalanine hydroxylase | Competitive inhibition vs. L-phenylalanine | 12 µM | |

| Phenylalanine N-acetyltransferase | Acetylation at amino group | Substrate (Kₘ = 8 µM) |

-

Biological Impact : Acts as a substrate analog to probe enzyme mechanisms or disrupt metabolic pathways .

Oxidative Degradation

Exposure to strong oxidants leads to decomposition:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 1 hr | 2-Bromobenzoic acid + CO₂ + NH₃ | |

| H₂O₂/Fe²⁺ | pH 7.4, 37°C, 24 hr | Oxaziridine derivatives |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Reaction | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura (with PhB(OH)₂) | Pd(PPh₃)₄ | DME, Na₂CO₃, 80°C, 12 hr | 68% | |

| Sonogashira (with HC≡CSiMe₃) | PdCl₂/CuI | THF, Et₃N, rt, 6 hr | 55% |

Key Research Findings

特性

IUPAC Name |

(2S)-2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173694 | |

| Record name | 2-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-79-3, 42538-40-9 | |

| Record name | 2-Bromophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Bromo-L-Phenylalanine highlighted in the research?

A1: The research primarily focuses on utilizing this compound as a precursor for synthesizing 2-Iodo-L-Phenylalanine [1]. This iodinated amino acid demonstrates potential in tumor imaging due to its uptake by certain tumor types.

Q2: What is the advantage of using this compound in the synthesis of 2-Iodo-L-Phenylalanine?

A2: The research demonstrates that this compound can be efficiently converted to 2-Iodo-L-Phenylalanine through a copper-catalyzed nucleophilic halogen exchange reaction [1]. This method offers a simpler alternative to more complex, multistep syntheses of 2-Iodo-L-Phenylalanine, making it suitable for routine kit preparation and "cold" synthesis [1].

Q3: How is the quality and purity of the synthesized 2-Iodo-L-Phenylalanine ensured?

A3: The researchers employed several analytical techniques to confirm the structure and purity of the synthesized 2-Iodo-L-Phenylalanine. These techniques include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。